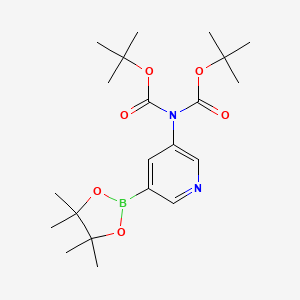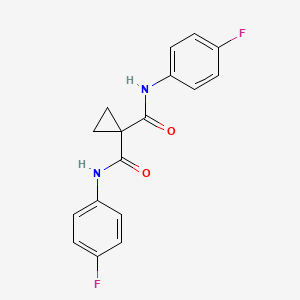
N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
概要
説明
“N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide” is a chemical compound with the molecular formula C17H14F2N2O2 . It is known to be an impurity of Cabozantinib, a potent VEGFR2 inhibitor . The CAS number for this compound is 1431468-36-8 .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide” consists of a cyclopropane core with two carboxamide groups attached. Each carboxamide group is further substituted with a 4-fluorophenyl group . The InChI code for this compound is 1S/C17H14F2N2O2/c18-11-1-5-13 (6-2-11)20-15 (22)17 (9-10-17)16 (23)21-14-7-3-12 (19)4-8-14/h1-8H,9-10H2, (H,20,22) (H,21,23) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.3 and a predicted density of 1.455±0.06 g/cm3 . The boiling point is predicted to be 574.8±45.0 °C . The melting point and flash point are not available .科学的研究の応用
Molecular Modeling Studies
- Research has focused on the molecular modeling of compounds related to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, providing insights into the self-assembly processes of diamide diacids in water. These studies explore the conformational preferences and intramolecular hydrogen bonding patterns in these systems (Breitbeil et al., 2002).
Synthesis Methods
- Another area of research involves the development of efficient synthetic methods for compounds similar to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. This includes studies on rapid and high-yield synthetic methods, offering valuable insights into the chemical synthesis and structural confirmation of related compounds (Zhou et al., 2021).
Polyamide Synthesis and Properties
- Research on the synthesis of aromatic polyamides containing structures related to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has been conducted. These studies provide insights into the preparation and properties of such polyamides, including their solubility, thermal stability, and potential applications in materials science (Hsiao et al., 1999).
Electrochromic and Electrofluorescent Materials
- Investigations into the development of electrochromic and electrofluorescent materials using compounds structurally similar to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide have been conducted. These studies contribute to the understanding of the applications of such compounds in creating materials with reversible multicolor electrochromic characteristics and high fluorescence quantum yields (Sun et al., 2016).
Photoinduced Electron Transfer Studies
- Research on the photoinduced electron transfer reactions involving compounds related to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide sheds light on the mechanistic aspects of such reactions. This research enhances our understanding of the photochemical properties and potential applications of these compounds (Ikeda et al., 2003).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, given its relationship to Cabozantinib . Additionally, more detailed studies on its synthesis and chemical reactions could be beneficial for its use as a starting material or intermediate in the synthesis of other compounds .
作用機序
Target of Action
N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is an impurity of Cabozantinib . The primary targets of this compound are VEGFR2 , c-Met , Ret , Kit , Flt-1/3/4 , Tie2 , and AXL . These targets are key players in various cellular processes, including cell growth, survival, and migration .
Mode of Action
This compound acts as a potent inhibitor of its targets. For instance, it inhibits VEGFR2 with an IC50 of 0.035 nM and also inhibits c-Met, Ret, Kit, Flt-1/3/4, Tie2, and AXL with IC50 of 1.3 nM, 4 nM, 4.6 nM, 12 nM/11.3 nM/6 nM, 14.3 nM and 7 nM, respectively . By inhibiting these targets, the compound can disrupt their normal functioning and lead to changes in the cellular processes they regulate.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by its targets. For example, VEGFR2 is involved in angiogenesis, a process critical for tumor growth and metastasis . By inhibiting VEGFR2, the compound can potentially disrupt angiogenesis and thus inhibit tumor growth .
Result of Action
The molecular and cellular effects of the compound’s action would be largely dependent on the specific cellular context. Given its role as an inhibitor of several key cellular targets, it is likely that the compound could have broad effects on cellular function, potentially including inhibition of cell growth and migration .
特性
IUPAC Name |
1-N,1-N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-11-1-5-13(6-2-11)20-15(22)17(9-10-17)16(23)21-14-7-3-12(19)4-8-14/h1-8H,9-10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYIDQLZMNTOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431468-36-8 | |
| Record name | N,N′-Bis(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB3XQ8TQ6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






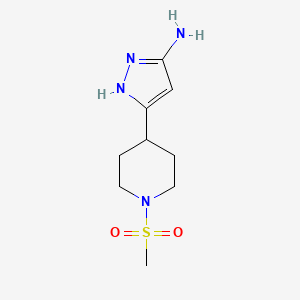
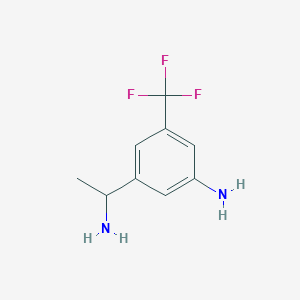
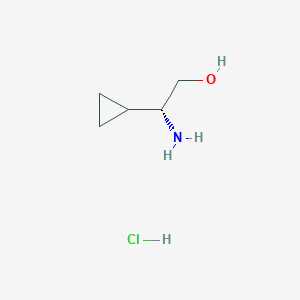
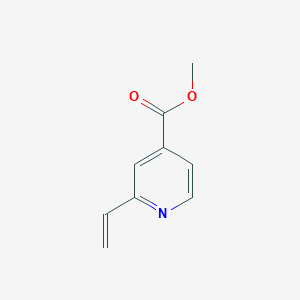
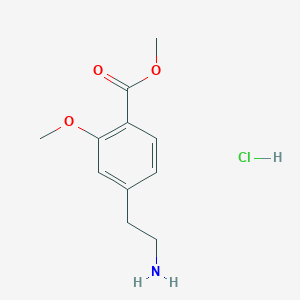
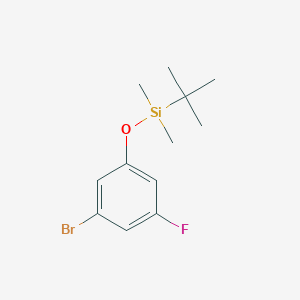
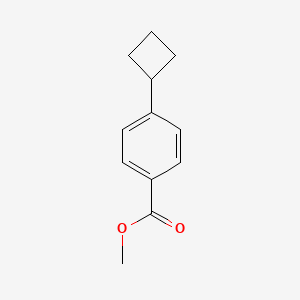

![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
